![molecular formula C38H57N5O7S B13383718 4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)
4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulysin M is a potent cytotoxic agent derived from myxobacteria, renowned for its role in disrupting microtubule dynamics. It is a member of the tubulysin family, which are antimitotic tetrapeptides first reported by Höfle and coworkers in 2000 . Tubulysin M has shown significant potential in pharmaceutical advancements, particularly in developing targeted cancer therapies due to its ability to induce apoptosis in cancer cells while minimizing damage to healthy tissue .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulysin M involves complex organic reactions, typically starting with the fermentation of myxobacteria, followed by multi-step purification processes to achieve the desired purity and potency . One of the synthetic routes includes the preparation of tert-butoxycarbonyl-protected tubuvaline via transition metal-free aza-Michael conjugate addition between ethyl (E)-2-(4-methylpent-2-enoyl)thiazole-4-carboxylate and tert-butyl methylcarbamate in the presence of potassium hexamethyldisilazide in tetrahydrofuran .
Industrial Production Methods: Industrial production of Tubulysin M involves large-scale fermentation of myxobacteria, followed by extraction and purification processes. The meticulous production method ensures that the compound maintains its efficacy in pharmaceutical applications .
化学反応の分析
Types of Reactions: Tubulysin M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving Tubulysin M include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to maintain the integrity of the compound.
Major Products Formed: The major products formed from these reactions include various analogs of Tubulysin M, which are used in different scientific research applications .
科学的研究の応用
Tubulysin M has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of antimitotic agents . In biology, Tubulysin M is used to investigate the mechanisms of microtubule dynamics and cell cycle regulation . In medicine, it is a crucial agent in developing targeted cancer therapies, particularly in antibody-drug conjugates (ADCs) that deliver cytotoxic drugs directly to cancer cells, minimizing systemic toxicity . In industry, Tubulysin M is used in the production of high-purity pharmaceutical compounds .
作用機序
Tubulysin M functions by binding to tubulin, inhibiting microtubule formation, and ultimately inducing apoptosis in cancer cells . This mechanism of action is crucial for its effectiveness in targeting rapidly dividing cells while sparing normal, healthy tissue. The molecular targets involved include tubulin and other proteins associated with the microtubule network .
類似化合物との比較
Similar Compounds: Similar compounds to Tubulysin M include other members of the tubulysin family, such as Tubulysin A, Tubulysin B, Tubulysin D, and Tubulysin E . Other natural products that bind to the peptide site include dolastatin 10, hemiasterlin, cryptophycins, and phomopsin A .
Uniqueness: What sets Tubulysin M apart from these similar compounds is its unique molecular structure, which includes a tetrapeptide core with a distinctive NO-acetal linkage, an unusual amino acid named tubuphenylalanine, and a highly functionalized L-isoleucine derivative . These structural features contribute to its strong binding affinity for tubulin and its potent cytotoxic properties.
特性
IUPAC Name |
4-[[2-[1-acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBZYODNVHQLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B13383647.png)
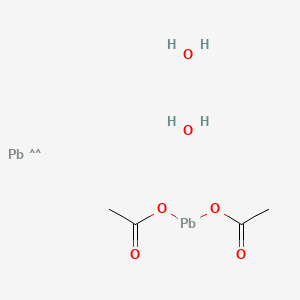
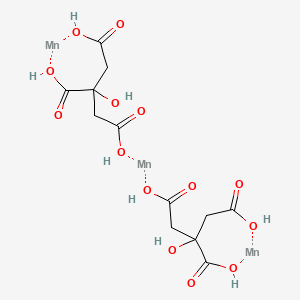
![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
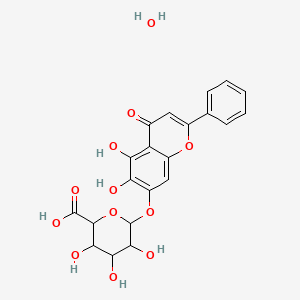
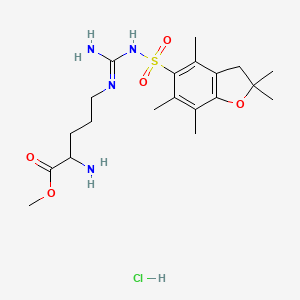
![N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B13383721.png)
![tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13383722.png)
![3-(3,4-Dihydroxyphenyl)-2-[3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B13383729.png)
![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)
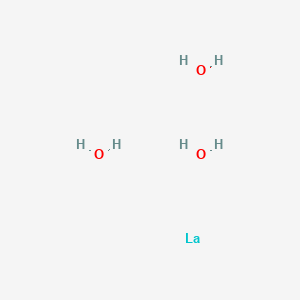
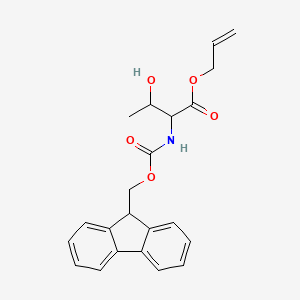
![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
